Hydrazobenzen-2-amine

Catalog No.
S14346506
CAS No.
M.F
C12H13N3
M. Wt
199.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrazobenzen-2-amine

Product Name

Hydrazobenzen-2-amine

IUPAC Name

2-(2-phenylhydrazinyl)aniline

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C12H13N3/c13-11-8-4-5-9-12(11)15-14-10-6-2-1-3-7-10/h1-9,14-15H,13H2

InChI Key

AHRMZVUDBZEZKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NNC2=CC=CC=C2N

Hydrazobenzen-2-amine, with the chemical formula C₁₂H₁₃N₃, is an organic compound belonging to the class of hydrazines. It features a hydrazobenzene structure, characterized by a hydrazine (-NH-NH-) bridge connecting two aromatic rings. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.

Of Amines | Acylation | Basicity | Chemistry" class="citation ml-xs inline" data-state="closed" href="https://byjus.com/chemistry/chemical-properties-of-amines-acylation-basicity/" rel="nofollow noopener" target="_blank"> .
  • Formation of Diazonium Salts: When treated with nitrous acid, hydrazobenzen-2-amine can form diazonium salts, which are generally unstable and can decompose to yield various aromatic compounds .
  • Oxidative Reactions: Hydrazobenzen-2-amine can undergo oxidative dehydrogenation to produce azobenzene derivatives, demonstrating its reactivity under specific conditions .
  • Reduction Reactions: It can also be reduced to form various derivatives, depending on the reagents used and the reaction conditions .
  • Hydrazobenzen-2-amine can be synthesized through several methods:

    • Reduction of Azo Compounds: One common method involves the reduction of azobenzene or related azo compounds using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
    • Condensation Reactions: Another approach includes the condensation of phenylhydrazine with appropriate aromatic aldehydes or ketones under acidic conditions.
    • Direct Synthesis from Hydrazine: It can also be synthesized by reacting hydrazine with nitrobenzene derivatives followed by reduction .

    Hydrazobenzen-2-amine has several applications:

    • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
    • Analytical Chemistry: Its derivatives are used in analytical methods for detecting certain metal ions due to their ability to form colored complexes.
    • Pharmaceuticals: The compound and its derivatives are being explored for potential therapeutic uses, particularly in cancer treatments due to their reactive nature towards biological molecules .

    Interaction studies involving hydrazobenzen-2-amine focus on its reactivity with biological molecules and other chemical species:

    • Reactivity with Amines and Acids: The compound's basicity allows it to form salts with strong acids, which can be useful in isolating it from mixtures.
    • Complex Formation: Hydrazobenzen-2-amine has been studied for its ability to form complexes with transition metals, potentially leading to applications in catalysis or materials science .
    • Biological Interactions: Preliminary studies suggest potential interactions with enzymes or receptors that could inform its pharmacological profile .

    Hydrazobenzen-2-amine shares structural and functional characteristics with several related compounds. Here are some similar compounds for comparison:

    Compound NameStructure TypeUnique Features
    HydrazobenzeneAzo compoundSimple structure; used as a precursor in dyes
    BenzidineAroyl amineKnown for its carcinogenic properties; used in dye manufacturing
    PhenylhydrazineHydrazine derivativeUsed in organic synthesis; less toxic than hydrazobenzenes
    1,2-DiphenylhydrazineHydrazine derivativeExhibits different reactivity patterns; used in pharmaceuticals
    4-AminophenylhydrazineAromatic aminePotentially useful in drug development

    Uniqueness of Hydrazobenzen-2-amine

    Hydrazobenzen-2-amine is unique due to its specific arrangement of nitrogen atoms and aromatic rings, which influences its reactivity and biological interactions differently than its analogs. Its potential applications in both synthetic chemistry and medicinal research make it a compound of interest for further study.

    XLogP3

    3.1

    Hydrogen Bond Acceptor Count

    3

    Hydrogen Bond Donor Count

    3

    Exact Mass

    199.110947427 g/mol

    Monoisotopic Mass

    199.110947427 g/mol

    Heavy Atom Count

    15

    Dates

    Modify: 2024-08-10

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